molecular formula C13H14F2N4O B2432831 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine CAS No. 861438-09-7

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine

Cat. No.: B2432831
CAS No.: 861438-09-7
M. Wt: 280.279
InChI Key: VSBNJPGNUSMOFT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a difluoromethyl group, a furyl group, and a piperazine moiety

Scientific Research Applications

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies or data on this compound, it’s not possible to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies on this compound, it’s not possible to provide detailed information on its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of a difluoromethyl-substituted pyrimidine with a furyl-substituted piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion to methyl-substituted pyrimidines.

    Substitution: Formation of various substituted piperazines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)-4,5-dihydrooxazole
  • 4-(2-Furyl)-3-buten-2-one
  • 2-(2-Furyl)vinylimidazo[4,5-b]phenazine

Uniqueness

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both a difluoromethyl group and a piperazine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(difluoromethyl)-6-(furan-2-yl)-2-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBNJPGNUSMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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